tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)(2,2,2-trifluoroethyl)carbamate
CAS No.:
Cat. No.: VC13698991
Molecular Formula: C18H26BF3N2O4
Molecular Weight: 402.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H26BF3N2O4 |
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Molecular Weight | 402.2 g/mol |
IUPAC Name | tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)carbamate |
Standard InChI | InChI=1S/C18H26BF3N2O4/c1-15(2,3)26-14(25)24(11-18(20,21)22)13-10-12(8-9-23-13)19-27-16(4,5)17(6,7)28-19/h8-10H,11H2,1-7H3 |
Standard InChI Key | DCUOFQDXZWLBKE-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(CC(F)(F)F)C(=O)OC(C)(C)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(CC(F)(F)F)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Molecular Design
Core Framework and Functional Groups
The compound features a pyridine ring substituted at the 2- and 4-positions. The 4-position hosts a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group, while the 2-position contains a carbamate functional group modified with a tert-butyl protecting group and a 2,2,2-trifluoroethyl chain . This design integrates three critical elements:
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Boronate ester: Facilitates Suzuki-Miyaura cross-coupling reactions for biaryl bond formation .
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Trifluoroethyl group: Enhances metabolic stability and lipophilicity, common in bioactive molecules .
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tert-Butyl carbamate: Protects amines during synthetic sequences and enables controlled deprotection .
Table 1: Key Structural Features
Synthetic Pathways and Reaction Mechanisms
General Synthesis Strategy
While no explicit protocol exists for this compound, its synthesis likely proceeds through sequential functionalization of a pyridine precursor:
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Boronation: Introduction of the pinacol boronate ester via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst .
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Carbamate Formation: Reaction of the pyridinyl amine with di-tert-butyl dicarbonate (Boc₂O) and 2,2,2-trifluoroethyl bromide under basic conditions .
Critical Reaction Parameters
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Temperature: Borylation typically occurs at 80–100°C in tetrahydrofuran (THF) .
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Protection: Boc groups are stable under basic conditions but cleaved by acids like HCl or TFA .
Physicochemical Properties
Experimental and Predicted Data
Using analogues (e.g., CAS 1095708-32-9 and P000293079 ), key properties can be extrapolated:
Table 2: Physicochemical Profile
Spectroscopic Signatures
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¹H NMR: Peaks at δ 1.43 (tert-butyl), 3.42–3.72 (trifluoroethyl CH₂), 8.19–8.83 (pyridine protons) .
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IR: Stretches at 1740 cm⁻¹ (carbamate C=O) and 1340 cm⁻¹ (B-O) .
Applications in Medicinal Chemistry
Role in Drug Discovery
The compound’s boronate ester enables late-stage diversification via Suzuki couplings, a strategy employed in kinase inhibitor development . The trifluoroethyl group improves blood-brain barrier penetration, making it valuable in CNS-targeted therapies .
Case Study: Analogous Inhibitors
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JAK2 Inhibitors: tert-Butyl carbamates with boronate esters show IC₅₀ values <100 nM in enzymatic assays .
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Anticancer Agents: Pyridine-boronate derivatives inhibit tubulin polymerization (EC₅₀ = 1.2 μM) .
Parameter | Value | Source |
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LD₅₀ (oral, rat) | >2000 mg/kg | Acute toxicity studies |
Mutagenicity | Negative (Ames test) | OECD 471 |
Future Directions and Challenges
Synthetic Optimization
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Catalyst Development: Earth-abundant metal catalysts to replace palladium .
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Flow Chemistry: Continuous processing to enhance boronate ester stability .
Biological Screening
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